molecular formula C12H11BrN4O4S B2926754 3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid CAS No. 2490420-50-1

3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid

Cat. No.: B2926754
CAS No.: 2490420-50-1
M. Wt: 387.21
InChI Key: ZPDKEDNJZIBYHH-UHFFFAOYSA-N
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Description

The compound “3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the compound , has been achieved through scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[3,4-b]pyridine scaffold . The compound contains a bromo group, a sulfonyl group, and a carboxylic acid group attached to the pyrazolo[3,4-b]pyridine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the pyrazolo[3,4-b]pyridine core, followed by the attachment of the bromo, sulfonyl, and carboxylic acid groups .

Scientific Research Applications

Antimicrobial Applications

  • Pyridines and their sulfa drug derivatives, including compounds related to the specified chemical structure, have been researched for their antimicrobial properties. Notably, some synthesized compounds demonstrated significant antimicrobial activity (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Synthesis Methods

  • The synthesis of similar compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides, has been explored, highlighting various synthetic routes and their efficiencies (Niu Wen-bo, 2011).

Antimycobacterial Properties

  • Some pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity, indicating potential applications in the treatment of infections like tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Pharmaceutical Applications

  • Research has focused on synthesizing and evaluating the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, showcasing the pharmaceutical relevance of such compounds (R.V.Sidhaye et al., 2011).

Synthesis and Characterization

  • Studies have involved the synthesis and characterization of pyrazolo and pyridine-based compounds for their potential as antibacterial and antioxidant agents, further indicating the broad scope of application of such chemicals (Variya, Panchal, & Patel, 2019).

Mechanism of Action

The compound acts as an inhibitor of TRKs . TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation . The compound inhibits the activation of TRKs, thereby potentially preventing the uncontrolled cell proliferation associated with cancer .

Properties

IUPAC Name

3-[(3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O4S/c13-8-6-15-17-5-4-16(7-9(8)17)22(20,21)10-2-1-3-14-11(10)12(18)19/h1-3,6H,4-5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDKEDNJZIBYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)CN1S(=O)(=O)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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